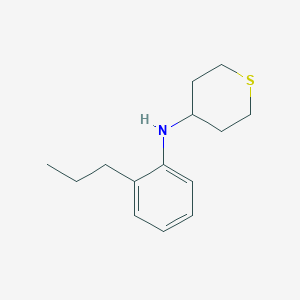
N-(2-propylphenyl)thian-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-propylphenyl)thian-4-amine is a chemical compound that belongs to the class of thianaphthene derivatives. It is commonly referred to as 2C-T-7 and is a psychedelic drug that has been used for recreational purposes. However,
Mecanismo De Acción
The mechanism of action of N-(2-propylphenyl)thian-4-amine involves its interaction with the 5-HT2A receptor. It binds to the receptor and activates it, leading to an increase in the levels of serotonin in the brain. This, in turn, leads to a range of effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
N-(2-propylphenyl)thian-4-amine has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce hallucinations, altered perception, and mood changes. It has also been found to have an impact on cognitive function, including memory and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(2-propylphenyl)thian-4-amine in lab experiments is its specificity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin on various physiological and psychological processes. However, one of the limitations of using this compound is its potential for abuse and recreational use, which can make it difficult to obtain and use in a controlled environment.
Direcciones Futuras
There are several future directions for research on N-(2-propylphenyl)thian-4-amine. One area of interest is in the development of new drugs that target the 5-HT2A receptor for the treatment of various psychiatric disorders. Additionally, further research is needed to understand the long-term effects of N-(2-propylphenyl)thian-4-amine on the brain and body, particularly with regards to its potential for addiction and abuse.
Conclusion:
In conclusion, N-(2-propylphenyl)thian-4-amine is a chemical compound that has significant potential for use in scientific research. Its specificity for the 5-HT2A receptor makes it a valuable tool for studying the effects of serotonin on various physiological and psychological processes. However, its potential for abuse and recreational use requires careful consideration when using it in a lab setting. Further research is needed to fully understand the effects of this compound and its potential for use in the development of new drugs for the treatment of various psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(2-propylphenyl)thian-4-amine involves the reaction of 2-propylbenzaldehyde and thioacetamide in the presence of a catalyst such as zinc chloride. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2-propylphenyl)thian-4-amine has been studied extensively for its potential use in various scientific research applications. One of the primary areas of research is in the field of neuroscience, where it has been found to have a significant impact on the central nervous system. Studies have shown that N-(2-propylphenyl)thian-4-amine acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is known to play a crucial role in modulating various physiological and psychological processes, including mood, perception, and cognition.
Propiedades
IUPAC Name |
N-(2-propylphenyl)thian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NS/c1-2-5-12-6-3-4-7-14(12)15-13-8-10-16-11-9-13/h3-4,6-7,13,15H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAMNSGHTYJTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propylphenyl)thian-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)

![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)
![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)

![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)

![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)
![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)